Benzamide, 2-chloro-N-methyl-3-nitro-
Overview
Description
Benzamide, 2-chloro-N-methyl-3-nitro-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a chloro group, a nitro group, and a methyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-chloro-N-methyl-3-nitro- typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by N-methylation to obtain the final product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and methylating agents such as methyl iodide for N-methylation .
Industrial Production Methods: Industrial production of Benzamide, 2-chloro-N-methyl-3-nitro- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2-chloro-N-methyl-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 2-chloro-N-methyl-3-amino-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzamide, 2-chloro-N-methyl-3-nitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development .
Industry: In the industrial sector, Benzamide, 2-chloro-N-methyl-3-nitro- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of compounds with specific properties .
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-methyl-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Benzamide: The parent compound without the chloro, nitro, and methyl substitutions.
2-chloro-N-methylbenzamide: Lacks the nitro group.
3-nitrobenzamide: Lacks the chloro and methyl groups.
Uniqueness: Benzamide, 2-chloro-N-methyl-3-nitro- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the chloro and methyl groups influence its solubility and binding characteristics .
Properties
IUPAC Name |
2-chloro-N-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-10-8(12)5-3-2-4-6(7(5)9)11(13)14/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCLTGOCPIKFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298267 | |
Record name | 2-Chloro-N-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109537-16-8 | |
Record name | 2-Chloro-N-methyl-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109537-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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